molecular formula C11H17NO2 B12113681 Benzeneethanamine, beta,3-dimethoxy-N-methyl- CAS No. 23582-61-8

Benzeneethanamine, beta,3-dimethoxy-N-methyl-

Cat. No.: B12113681
CAS No.: 23582-61-8
M. Wt: 195.26 g/mol
InChI Key: OYKAQMUUZGTZBP-UHFFFAOYSA-N
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Description

Benzeneethanamine, beta,3-dimethoxy-N-methyl- is a chemical compound with the molecular formula C10H15NO2. It is a derivative of phenethylamine, characterized by the presence of methoxy groups on the benzene ring and a methyl group on the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, beta,3-dimethoxy-N-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and N-methylamine.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with N-methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product, Benzeneethanamine, beta,3-dimethoxy-N-methyl-.

Industrial Production Methods

In an industrial setting, the production of Benzeneethanamine, beta,3-dimethoxy-N-methyl- may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic hydrogenation, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, beta,3-dimethoxy-N-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Benzeneethanamine, beta,3-dimethoxy-N-methyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, beta,3-dimethoxy-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanamine, N-methyl-: Similar structure but lacks the methoxy groups on the benzene ring.

    Benzeneethanamine, 3,4-dimethoxy-: Similar structure but lacks the N-methyl group.

Uniqueness

Benzeneethanamine, beta,3-dimethoxy-N-methyl- is unique due to the presence of both methoxy groups on the benzene ring and a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

CAS No.

23582-61-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-methoxy-2-(3-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C11H17NO2/c1-12-8-11(14-3)9-5-4-6-10(7-9)13-2/h4-7,11-12H,8H2,1-3H3

InChI Key

OYKAQMUUZGTZBP-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=CC=C1)OC)OC

Origin of Product

United States

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